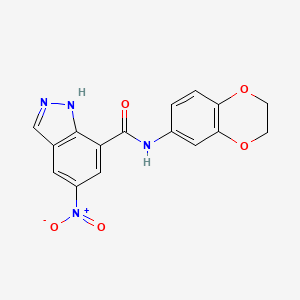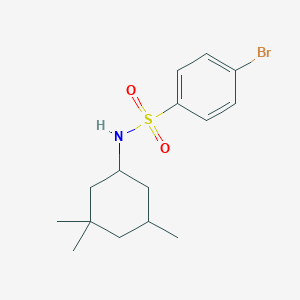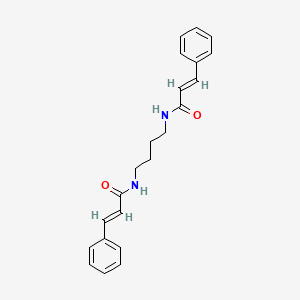
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-indazole-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-indazole-7-carboxamide, commonly known as DNQX, is a synthetic compound that belongs to the family of kainate receptor antagonists. DNQX is a potent and selective antagonist of the kainate receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic transmission and plasticity in the central nervous system.
作用机制
DNQX acts as a competitive antagonist of the kainate receptor by binding to the receptor's ligand-binding site and preventing the binding of glutamate, the endogenous ligand of the receptor. By blocking the activity of kainate receptors, DNQX inhibits the excitatory neurotransmission mediated by these receptors, leading to a reduction in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
DNQX has been shown to produce a variety of biochemical and physiological effects in the central nervous system. By blocking the activity of kainate receptors, DNQX can reduce the severity of seizures and prevent the development of epileptic activity. DNQX has also been shown to reduce the release of glutamate and other neurotransmitters, leading to a decrease in excitotoxicity and neuronal damage. Additionally, DNQX has been shown to produce analgesic effects by blocking the activity of kainate receptors involved in pain perception.
实验室实验的优点和局限性
DNQX has several advantages for lab experiments. It is a potent and selective antagonist of the kainate receptor, which allows for precise manipulation of the receptor's activity. DNQX is also stable and easy to handle, making it a convenient tool for pharmacological studies. However, DNQX has some limitations for lab experiments. It has a relatively short half-life, which requires frequent administration to maintain its effects. Additionally, DNQX can produce off-target effects by blocking other ionotropic glutamate receptors, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on DNQX and kainate receptors. One direction is the development of new drugs that target kainate receptors for the treatment of neurological disorders, such as epilepsy and chronic pain. Another direction is the investigation of the role of kainate receptors in synaptic plasticity and learning and memory. Additionally, the development of new tools for the precise manipulation of kainate receptor activity, such as optogenetic and chemogenetic approaches, can provide new insights into the function of these receptors in the central nervous system.
合成方法
DNQX can be synthesized using a multistep synthetic route. The first step involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-nitro-1H-indazole-7-amine to yield DNQX. The final product can be purified by recrystallization.
科学研究应用
DNQX has been widely used in scientific research to study the role of kainate receptors in synaptic transmission and plasticity. Kainate receptors are involved in a variety of physiological processes, such as learning and memory, pain perception, and seizure activity. DNQX has been used to investigate the role of kainate receptors in these processes by blocking their activity. DNQX has also been used to study the pharmacological properties of kainate receptors and to develop new drugs that target these receptors.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-indazole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5/c21-16(18-10-1-2-13-14(6-10)25-4-3-24-13)12-7-11(20(22)23)5-9-8-17-19-15(9)12/h1-2,5-8H,3-4H2,(H,17,19)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXLRXIWYQEQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC4=C3NN=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(methylthio)ethyl]propanamide](/img/structure/B6073874.png)
![4-[2-(benzylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B6073878.png)
![5-(2-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6073894.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6073897.png)
![7-(cyclohexylmethyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6073898.png)

![2-{5-[(2-bromo-4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6073902.png)

![N-(3-fluorophenyl)-1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B6073917.png)
methylene]malononitrile](/img/structure/B6073923.png)

![4-(4-ethylphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6073934.png)
![3-chloro-4-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6073940.png)
![7-bromo-2-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B6073950.png)